

Selectivity Profile of XL01126 Against Other Kinases: An In-depth Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the selectivity profile of **XL01126**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the selectivity of a compound is critical for its development as a therapeutic agent and as a chemical probe. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Introduction to XL01126

XL01126 is a heterobifunctional molecule designed to induce the degradation of LRRK2, a key target in Parkinson's disease research. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to the LRRK2 inhibitor HG-10-102-01. By simultaneously binding to both LRRK2 and VHL, **XL01126** facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome. This mechanism of action offers a powerful alternative to traditional kinase inhibition.

Selectivity Profile of XL01126

The selectivity of **XL01126** has been primarily assessed through proteome-wide analysis. While a comprehensive screen against a panel of kinases for **XL01126** itself is not publicly available, the high selectivity of its warhead, HG-10-102-01, provides strong evidence for its specificity.



Proteome-Wide Selectivity

A global quantitative tandem mass tag (TMT)-based proteomic profiling was performed on wild-type mouse embryonic fibroblasts (MEFs) to assess the selectivity of **XL01126** at the protein level.[1] The analysis quantified over 8000 proteins following treatment with 300 nM **XL01126** for 4 hours.

Key Findings:

- High Selectivity for LRRK2: The proteomic data confirmed a significant and selective knockdown of LRRK2.[1]
- No Effect on LRRK1: The closest homolog of LRRK2, LRRK1, was not affected by XL01126 treatment.[1]
- No Impact on LRRK2-Related Proteins: Other proteins associated with LRRK2 biology, such as VPS35 and the Rab-specific phosphatase PPM1H, remained unaffected.[2]

Off-Target Profile

The proteomic analysis identified one notable off-target protein that was partially degraded by **XL01126**.

Off-Target Protein	Extent of Degradation	LRRK2-Dependence
Phosphodiesterase 6D (PDE6D)	~30%	Independent

Further investigation in LRRK2 knockout MEFs demonstrated that the degradation of PDE6D is not a downstream consequence of LRRK2 degradation, indicating an independent interaction.

[1]

Inferred Kinase Selectivity from the Warhead Ligand (HG-10-102-01)

The kinase-binding moiety of **XL01126** is the potent and selective LRRK2 inhibitor, HG-10-102-01. The selectivity of this warhead has been extensively profiled and provides a strong



indication of the likely kinase selectivity of XL01126.

A study assessing the kinase selectivity of HG-10-102-01 against a panel of 138 kinases at a concentration of 10 μ M revealed that only two kinases were inhibited by more than 80%:

Kinase	IC50 (μM)
Mixed-Lineage Kinase 1 (MLK1)	2.1
MAP Kinase-Interacting Serine/Threonine- Protein Kinase 2 (MNK2)	0.6

Furthermore, a broader screen of HG-10-102-01 against 451 kinases in a KinomeScan assay confirmed its remarkable selectivity for LRRK2. This high intrinsic selectivity of the warhead component suggests that **XL01126** is unlikely to engage a wide range of other kinases.

Experimental Protocols Global Proteomic Profiling

Objective: To determine the selectivity of **XL01126** across the proteome.

Methodology: Unbiased quantitative tandem mass tag (TMT)-based global proteomic profiling.

Cell Line: Wild-type Mouse Embryonic Fibroblasts (MEFs).

Treatment: Cells were treated with 300 nM **XL01126**, the inactive diastereomer cis-**XL01126**, or DMSO (vehicle control) for 4 hours.

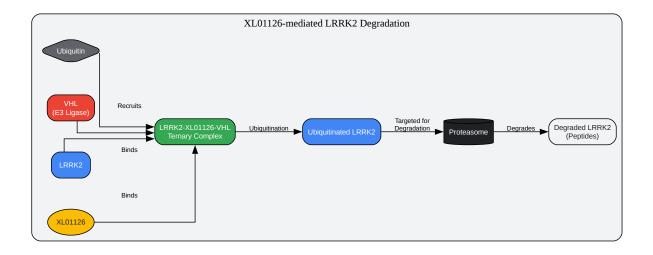
Protocol:

- Cell Lysis and Protein Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then reduced, alkylated, and digested into peptides using trypsin.
- Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition were labeled with distinct TMT reagents.



- Peptide Fractionation: The labeled peptides were combined and fractionated using high-pH reversed-phase chromatography.
- LC-MS/MS Analysis: The fractionated peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The raw mass spectrometry data was processed to identify and quantify proteins. The relative abundance of each protein in the XL01126-treated samples was compared to the control samples to determine changes in protein levels.

Visualizations Signaling Pathway and Mechanism of Action

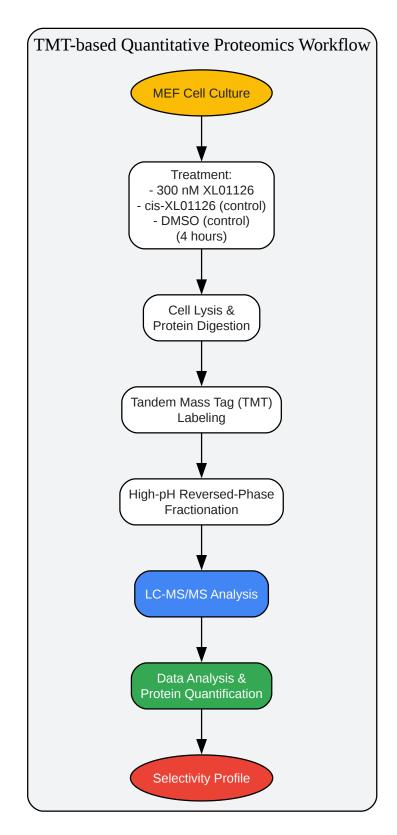


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Caption: Mechanism of XL01126-induced LRRK2 degradation.



Experimental Workflow for Proteomic Profiling



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Caption: Workflow for assessing XL01126 selectivity.

Conclusion

The available data strongly indicates that **XL01126** is a highly selective degrader of LRRK2. Proteome-wide analysis reveals minimal off-target effects at the protein level, with only a minor, LRRK2-independent degradation of PDE6D observed. The high kinase selectivity of its warhead, HG-10-102-01, further supports the conclusion that **XL01126** has a narrow kinase selectivity profile. This high degree of selectivity makes **XL01126** a valuable tool for studying the biology of LRRK2 and a promising candidate for further therapeutic development.

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